Hexyl isotridecyl phthalate
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Overview
Description
Hexyl isotridecyl phthalate is a phthalate ester, a type of compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in various industrial applications to enhance the properties of plastics, making them more pliable and easier to handle.
Preparation Methods
Hexyl isotridecyl phthalate is synthesized through the esterification of phthalic anhydride with hexyl and isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification steps to isolate the desired product. Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hexyl isotridecyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of phthalic acid derivatives.
Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl isotridecyl phthalate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phthalate esters in various chemical reactions.
Biology: Research has explored its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: Studies have investigated its impact on human health, including its role in metabolic and reproductive disorders.
Industry: It is widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of hexyl isotridecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering their normal function. This disruption can lead to various physiological effects, including changes in reproductive and metabolic processes. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its toxicological effects, causing oxidative stress and cellular damage.
Comparison with Similar Compounds
Hexyl isotridecyl phthalate is similar to other phthalate esters, such as diethyl phthalate, dibutyl phthalate, and diisononyl phthalate. it is unique in its specific combination of hexyl and isotridecyl alcohols, which impart distinct physical and chemical properties. Compared to its counterparts, this compound may offer different levels of flexibility, durability, and compatibility with various materials, making it suitable for specific industrial applications.
Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
These compounds share similar structural features but differ in their alkyl chain lengths and branching, leading to variations in their physical and chemical properties.
Properties
CAS No. |
85851-89-4 |
---|---|
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-O-hexyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-16-21-30-26(28)24-19-14-15-20-25(24)27(29)31-22-17-12-10-8-7-9-11-13-18-23(2)3/h14-15,19-20,23H,4-13,16-18,21-22H2,1-3H3 |
InChI Key |
KFKFOSIUAMETNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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